3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde

Lipophilicity Physicochemical Property Drug Design

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS 126091-24-5) is a biphenyl-based aromatic aldehyde with a trifluoromethyl (-CF₃) substituent at the 3' position and a formyl (-CHO) group at the 3 position. It has a molecular formula of C14H9F3O and a molecular weight of 250.21 g/mol.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 126091-24-5
Cat. No. B165541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
CAS126091-24-5
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O
InChIInChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H
InChIKeyKSXHXCWTPJPLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS 126091-24-5): Core Properties and Research-Grade Identity


3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS 126091-24-5) is a biphenyl-based aromatic aldehyde with a trifluoromethyl (-CF₃) substituent at the 3' position and a formyl (-CHO) group at the 3 position [1]. It has a molecular formula of C14H9F3O and a molecular weight of 250.21 g/mol [1]. Its computed physicochemical profile includes a LogP (XLogP3) of 4.1, indicating significant lipophilicity, and a rotatable bond count of 2, which confers a degree of conformational constraint compared to non-biphenyl analogs [1]. The compound is supplied by multiple vendors as a research chemical with typical purity specifications of 95% to 97% [2].

Why 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde Cannot Be Replaced by a Simple Analog


The differentiation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde from its closest analogs is rooted in a combination of regiochemical and conformational factors. The meta-substitution pattern on the biphenyl scaffold dictates a specific molecular geometry and electronic distribution that simpler, single-ring benzaldehydes cannot replicate. Furthermore, the presence of the strongly electron-withdrawing and lipophilic -CF₃ group at the 3' position uniquely modulates reactivity and physicochemical properties (LogP = 4.1) [1] compared to non-fluorinated or differently substituted biphenyl carbaldehydes. This makes direct substitution with common alternatives like 3- or 4-(trifluoromethyl)benzaldehyde scientifically unsound for applications where biphenyl topology and precise electronic tuning are critical.

Head-to-Head Evidence: Quantified Differentiation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde from Analogs


Lipophilicity-Driven Differentiation: LogP Comparison Against Simpler Trifluoromethyl Benzaldehydes

The compound's higher LogP (XLogP3 = 4.1) compared to the single-ring analogs 3-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde (both computed as XLogP3 = 2.4) provides a quantifiable metric for increased lipophilicity, which can influence membrane permeability and non-specific binding in biological assays. This data was generated using the same computational method (PubChem's XLogP3 consensus model), enabling a cross-study comparison [1][2][3].

Lipophilicity Physicochemical Property Drug Design

Conformational Constraint: Rotatable Bond Count Comparison with Non-Biphenyl Scaffolds

The target compound possesses only 2 rotatable bonds, a structural feature shared with other biphenyl carbaldehydes but contrasting with more flexible linkers. This number is identical to the unsubstituted biphenyl-3-carbaldehyde (CAS 1204-60-0) but differs from non-biphenyl analogs like 3-phenylpropanal, which have more degrees of freedom. This low rotatable bond count can lead to improved binding affinity through reduced entropic penalty upon target engagement, a class-level advantage for biphenyl-containing compounds [1][2].

Conformational Analysis Molecular Rigidity Scaffold Design

Application Scenarios Where 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS 126091-24-5) Provides a Verifiable Advantage


Medicinal Chemistry Probe Design Requiring High Lipophilicity

When designing a chemical probe targeting an intracellular or membrane-bound protein where high permeability is critical, the computed XLogP3 of 4.1 offers a 50-fold increase in predicted lipophilicity compared to common 3- or 4-(trifluoromethyl)benzaldehyde alternatives (XLogP3 = 2.4). This makes the biphenyl scaffold a superior starting point for achieving membrane-cell-penetrating properties [1][2].

Structure-Activity Relationship (SAR) Studies Focused on Biphenyl Scaffold Topology

For SAR campaigns exploring the effect of biaryl dihedral angles and substitution patterns, the meta-substituted 3'-(trifluoromethyl) motif provides a distinct electronic and steric environment. This compound serves as an essential comparator to its para-substituted isomer (e.g., 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde) to map activity cliffs arising from the aldehyde position shift [1].

Synthesis of Conformationally Constrained Fused Heterocycles

The compound's aldehyde handle enables Knoevenagel condensations and other cyclization reactions, while the restricted rotation around the biphenyl bond (2 rotatable bonds) helps pre-organize the intermediate for cyclization. This can lead to higher yields or selectivity compared to flexible alkyl-bridged analogs in forming complex polycyclic systems [1][3].

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